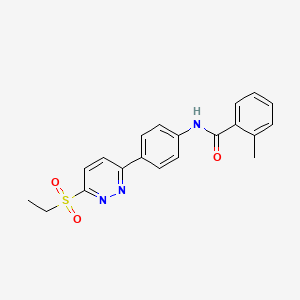

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide

CAS No.: 1005294-56-3

Cat. No.: VC4147938

Molecular Formula: C20H19N3O3S

Molecular Weight: 381.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005294-56-3 |

|---|---|

| Molecular Formula | C20H19N3O3S |

| Molecular Weight | 381.45 |

| IUPAC Name | N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methylbenzamide |

| Standard InChI | InChI=1S/C20H19N3O3S/c1-3-27(25,26)19-13-12-18(22-23-19)15-8-10-16(11-9-15)21-20(24)17-7-5-4-6-14(17)2/h4-13H,3H2,1-2H3,(H,21,24) |

| Standard InChI Key | KQCAPLMILHKZLF-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |

Introduction

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities, which make them significant in medicinal chemistry. The compound's structure includes an ethylsulfonyl group attached to a pyridazine ring, linked to a phenyl ring, and further coupled with a 2-methylbenzamide moiety.

Synthesis

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide typically involves multi-step reactions. The process begins with constructing the pyridazine core, followed by the introduction of the ethylsulfonyl group and the phenyl ring. The final step involves coupling with the 2-methylbenzamide moiety. This synthesis pathway is similar to that of other pyridazine derivatives, which often require precise conditions such as temperature control and specific solvents.

Biological Activities

Pyridazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. While specific biological activities of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide have not been extensively studied, its structural similarity to other active compounds suggests potential therapeutic applications.

Future Directions

Given the potential of pyridazine derivatives in medicinal chemistry, further research on N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide could involve in-depth structural optimization and biological activity assessments. This could include molecular docking studies to predict interactions with specific biological targets and in vitro experiments to evaluate its efficacy and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume